molecular formula C6H5BrO2 B8681898 3-Bromoacetylfuran

3-Bromoacetylfuran

Cat. No.: B8681898
M. Wt: 189.01 g/mol
InChI Key: DMRVMGKBGPGMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromoacetylfuran (C₆H₅BrO₂) is a brominated derivative of acetylfuran, characterized by a furan ring substituted with a bromoacetyl group at the 3-position. Its synthesis typically involves bromination of 3-acetylfuran using reagents such as copper(II) bromide in a chloroform/ethyl acetate mixture, achieving yields up to 72% under optimized conditions . This compound serves as a versatile intermediate in organic synthesis, particularly for constructing furan-containing heterocycles. Its reactivity stems from the electrophilic bromoacetyl moiety, enabling alkylation and cyclization reactions with 1,3-dicarbonyl compounds to form functionalized diketones and pyrazines .

Properties

Molecular Formula

C6H5BrO2

Molecular Weight

189.01 g/mol

IUPAC Name

2-bromo-1-(furan-3-yl)ethanone

InChI

InChI=1S/C6H5BrO2/c7-3-6(8)5-1-2-9-4-5/h1-2,4H,3H2

InChI Key

DMRVMGKBGPGMJQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1C(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

2-Bromoacetylfuran

  • Synthesis : Bromination of acetylfuran with bromine in diethyl ether or dioxane yields 2-bromoacetylfuran, but with lower efficiency (54–61%) compared to the 3-isomer .
  • Reactivity : While both isomers undergo alkylation, 3-bromoacetylfuran exhibits higher yields in reactions with 1,3-dicarbonyl compounds. For example, alkylation of 3-bromoacetylfuran with acetoacetic ester achieves 72% yield, whereas 2-bromoacetylfuran derivatives yield 54–61% under similar conditions .

Phosphonomethylated Bromoacetylfurans

  • Uniqueness: Phosphonomethylated derivatives of 3-bromoacetylfuran (e.g., 3-(diethoxyphosphorylmethyl)-bromoacetylfuran) are novel and synthesized selectively without cleavage of the P–C bond during bromination .
  • Applications : These derivatives enable the synthesis of hybrid heterocycles with phosphonate groups, useful in materials science and medicinal chemistry .

3-(Bromoacetyl)coumarins

  • Structure : Replaces the furan ring with a coumarin backbone, altering electronic properties and reactivity.
  • Reactivity : Forms oximes, azides, and thiocyanates via nucleophilic substitutions, unlike 3-bromoacetylfuran, which favors alkylation .
  • Applications : Used in fluorophores and bioactive molecules due to coumarin’s inherent fluorescence .

Reaction Efficiency and Selectivity

Compound Key Reaction Yield/Outcome Reference
3-Bromoacetylfuran Alkylation with 1,3-diketones 69–72%
2-Bromoacetylfuran Same as above 50–61%
3-Bromoacetylcoumarin Azidation with NaN₃ High (qualitative)

Notes:

  • Steric effects from substituents (e.g., diethoxyphosphorylmethyl) in 3-bromoacetylfuran derivatives reduce yields slightly (e.g., 69% for 2,4-disubstituted isomer) compared to unsubstituted analogs .
  • Coumarin derivatives exhibit broader functionalization (e.g., oxime formation) due to the coumarin ring’s stability .

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